p-Menth-3-en-9-ol

Description

Contextualization within Monoterpenoid Chemistry

Classification as a p-Menthane Monoterpenoid

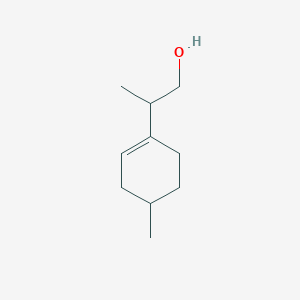

p-Menth-3-en-9-ol is an organic compound classified as a p-menthane monoterpenoid. foodb.caymdb.cafoodb.ca Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. The p-menthane structure is characterized by a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. foodb.caymdb.cafoodb.ca This structural backbone is common to many naturally occurring compounds. cnr.it The nomenclature "this compound" indicates a p-menthane skeleton with a double bond at the third position of the cyclohexane ring and a hydroxyl (-OH) group at the ninth carbon. nih.govnist.govnist.gov

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-methylcyclohexen-1-yl)propan-1-ol nih.gov |

| Molecular Formula | C10H18O nih.govnist.govnist.gov |

| CAS Number | 15714-10-0 nih.govnist.govnist.gov |

| Molecular Weight | 154.25 g/mol nih.gov |

Significance of Menthane Derivatives in Natural Products and Chemical Sciences

Menthane derivatives, including p-menthane monoterpenoids, are a significant and diverse group of natural products found extensively in the plant kingdom. researchgate.netresearchgate.net They are major constituents of essential oils from various plants, such as those from the Mentha (mint) species, and contribute to their characteristic aromas and flavors. researchgate.netscispace.com Well-known examples of p-menthane derivatives include menthol, limonene, carvone, and pulegone. researchgate.netresearchgate.net

The significance of these compounds extends beyond their sensory properties. In the realm of chemical sciences, they serve as valuable starting materials and chiral building blocks in organic synthesis due to their inherent structural features. bohrium.commdpi.com Their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, have made them a focal point of research in medicinal chemistry and pharmacology. researchgate.netscispace.commdpi.com The chemical modification of these naturally abundant monoterpenes is a promising avenue for the discovery of new and more potent biologically active compounds. bohrium.commdpi.comnih.gov

Research Landscape and Historical Perspectives on this compound Studies

The study of p-menthane derivatives has a long history, with compounds like menthol being isolated as early as 1771. wikipedia.org However, research specifically focused on this compound is more recent and less extensive compared to its more famous relatives. Early research on p-menthanes was often driven by their importance in the flavor and fragrance industries. scispace.com

Systematic investigation into the synthesis and stereochemistry of less common p-menthane derivatives, including isomers of p-menth-1-en-9-ol, gained traction as synthetic methodologies advanced. cnr.it For instance, chemoenzymatic processes have been developed for the preparative-scale synthesis of the four isomers of p-menth-1-en-9-ol, starting from enantiomeric forms of limonene. cnr.it

The biotransformation of related p-menthane structures, such as isopulegol (p-menth-8-en-3-ol), by microorganisms to produce novel derivatives has also been an area of investigation, highlighting the potential for creating new compounds with interesting biological activities. mdpi.comgoogle.com Studies have explored the synthesis of various p-menthane derivatives, including amino alcohols, from related ketones, and subsequently evaluated their pharmacological properties. nih.gov The research landscape for this compound itself is still developing, with much of the available information coming from its identification in natural sources and its inclusion in broader studies of p-menthane chemistry. The compound has been reported in Curcuma amada (mango ginger). nih.gov

| Year | Milestone | Significance |

|---|---|---|

| 1771 | Isolation of Menthol | Early isolation of a key p-menthane monoterpenoid, sparking interest in this class of compounds. wikipedia.org |

| 1988 | Synthesis of amino ketones and amino alcohols in p-menthane series | Demonstrated the synthesis of new p-menthane derivatives with potential pharmacological activity. nih.gov |

| 2008 | Chemoenzymatic synthesis of p-menth-1-en-9-ol isomers | Developed a preparative-scale, stereocontrolled synthesis of related p-menthane alcohols. cnr.it |

Propriétés

Numéro CAS |

15714-10-0 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

2-(4-methylcyclohexen-1-yl)propan-1-ol |

InChI |

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h5,8-9,11H,3-4,6-7H2,1-2H3 |

Clé InChI |

KFUIAXXMGXAVHN-UHFFFAOYSA-N |

SMILES |

CC1CCC(=CC1)C(C)CO |

SMILES canonique |

CC1CCC(=CC1)C(C)CO |

Origine du produit |

United States |

Ii. Natural Occurrence and Isolation Methodologies

Occurrence in Plant Essential Oils and Natural Extracts

p-Menth-3-en-9-ol is a constituent of the volatile secondary metabolites of several plant species. Its presence contributes to the complex aromatic and chemical profile of their essential oils.

This compound has been identified as a component in the essential oils of a diverse range of plants. researchgate.netnih.govphytopharmajournal.com In the family Lamiaceae, it has been noted in species of the genus Mentha (mint). nih.gov It is also found in plants belonging to the Asteraceae family, such as in various Artemisia species. researchgate.netnih.gov For instance, research on Artemisia absinthium (wormwood) has confirmed the presence of this compound among its many monoterpenoids. researchgate.netresearchgate.net

The compound is also present in the essential oil of cumin (Cuminum cyminum), a member of the Apiaceae family. phytopharmajournal.com Furthermore, it has been reported in the Lauraceae family, specifically in bay laurel (Laurus nobilis). thescipub.comnih.gov Other botanical sources include mango ginger (Curcuma amada) from the Zingiberaceae family and in Ziziphora clinopodioides. nih.govbrieflands.com

Table 1: Botanical Sources of this compound This interactive table summarizes the plant families and specific species in which this compound has been identified.

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Lamiaceae | Mentha | spp. | Mint |

| Asteraceae | Artemisia | absinthium | Wormwood |

| Apiaceae | Cuminum | cyminum | Cumin |

| Lauraceae | Laurus | nobilis | Bay Laurel |

| Zingiberaceae | Curcuma | amada | Mango Ginger |

| Lamiaceae | Ziziphora | clinopodioides | - |

The quantity of this compound in essential oils is not fixed; it exhibits significant variability. frontiersin.org This variation can be attributed to several factors, including the specific plant species, geographical origin, climatic conditions, the developmental stage of the plant at harvest, and the specific part of the plant being analyzed. frontiersin.orgresearchgate.net For example, the chemical composition of cumin (Cuminum cyminum) essential oil is known to differ based on the region where it is grown, which in turn affects the concentration of its constituents, including its various p-menthane derivatives. phytopharmajournal.comresearchgate.net

Like many monoterpenoids, this compound possesses chiral centers, meaning it can exist in different stereoisomeric forms (e.g., enantiomers and diastereomers). The ratios of these stereoisomers can also vary in nature. For example, in the essential oil of Origanum majorana, the related compound cis-p-menth-2-en-1-ol has been identified. frontiersin.org The specific stereochemistry of these compounds is crucial as different isomers can exhibit distinct biological activities and sensory properties. The natural form of the related and well-known monoterpenoid, menthol, is the (−)-menthol isomer, which has a specific (1R,2S,5R) configuration. wikipedia.org The precise stereoisomeric distribution of this compound in different botanical sources is an area of ongoing chemical research.

Identification in Specific Botanical Sources

Advanced Chromatographic and Spectroscopic Isolation Techniques

The isolation and purification of specific compounds like this compound from complex essential oil mixtures require sophisticated analytical methodologies.

To obtain a concentrated or pure sample of this compound from a natural extract, preparative chromatography is the method of choice. This technique operates on a larger scale than analytical chromatography, allowing for the separation and collection of desired quantities of a target compound.

Techniques such as column chromatography and flash chromatography are employed for this purpose. In this process, the essential oil is passed through a stationary phase (like silica gel or alumina) using a mobile phase (a solvent or solvent mixture). Compounds within the oil separate based on their differing affinities for the stationary and mobile phases. By carefully selecting the chromatographic conditions, fractions enriched with this compound can be collected for further analysis or use. The purification of other similar pinane and menthane derivatives from essential oils has been successfully demonstrated using these methods. mdpi.com

For the definitive identification of this compound within a complex mixture, hyphenated analytical techniques are indispensable. nih.gov These methods combine the powerful separation capabilities of chromatography with the detailed structural information provided by spectroscopy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds in essential oils. researchgate.net In GC-MS, the essential oil is vaporized and separated into its individual components by a gas chromatograph. Each separated component then enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." By comparing this fingerprint to established spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), this compound can be unequivocally identified. nih.gov The Kovats Retention Index, another parameter obtained from GC analysis, further aids in its identification. nih.gov

Table 2: Analytical Techniques for this compound This interactive table outlines the primary analytical methods used in the study of this compound.

| Technique | Purpose | Principle |

|---|---|---|

| Preparative Chromatography | Isolation and Enrichment | Separation of compounds based on differential partitioning between a stationary and mobile phase on a large scale. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Separates volatile compounds, which are then ionized and fragmented to produce a unique mass spectrum for identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure and stereochemistry. |

For even more detailed structural analysis, particularly for determining stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is used. While not a routine part of initial isolation, NMR analysis of a purified sample provides definitive proof of the molecular structure, which was critical in identifying related pinane derivatives in one study. mdpi.com The integration of these advanced techniques ensures the accurate and reliable characterization of this compound from its natural botanical sources.

Iv. Biosynthesis and Metabolic Pathways of P-menth-3-en-9-ol

Elucidation of Enzymatic Biosynthetic Routes

The biosynthesis of p-menthane monoterpenes is a specialized metabolic pathway, typically occurring in distinct plant structures like glandular trichomes. The process begins with the formation of the C10 precursor, geranyl diphosphate (GPP), via the methylerythritol phosphate (MEP) pathway in plastids. researchgate.net

The initial and decisive step in the biosynthesis of any p-menthane monoterpene is the cyclization of GPP, a reaction catalyzed by a class of enzymes known as terpene synthases (TPS). nih.govcardiff.ac.uk These enzymes are responsible for creating the foundational hydrocarbon skeleton. The specific stereochemistry and double-bond placement of the resulting monoterpene, such as limonene, γ-terpinene, or terpinolene, is determined by the unique catalytic cavity of the specific TPS enzyme. wikipedia.org

For p-Menth-3-en-9-ol, the biosynthesis would necessitate a TPS that produces a p-menthane olefin with a double bond that is or can be isomerized to the C3 position. A likely precursor is terpinolene, which possesses the requisite p-menthane backbone. The formation of terpinolene from GPP is catalyzed by a terpinolene synthase. Alternatively, other p-menthadienes like γ-terpinene could serve as precursors, which would be formed by a γ-terpinene synthase.

Following the creation of the p-menthane hydrocarbon backbone by a terpene synthase, the molecule undergoes functionalization, primarily through the action of oxidoreductases. This class of enzymes, particularly the cytochrome P450-dependent monooxygenases (P450s), is critical for introducing hydroxyl (-OH) groups onto the hydrocarbon skeleton, a key step in producing alcohols like this compound. scirp.orgresearchgate.nettandfonline.com

The formation of the 9-ol moiety is a crucial hydroxylation event. This requires an oxidoreductase capable of targeting the C9 methyl group of the isopropyl side chain. While the specific enzyme for this compound is not yet identified, compelling evidence for such a reaction exists in microbial systems. For instance, the fungus Stemphylium botryosum hydroxylates the non-activated C9 carbon of γ-terpinene to produce p-mentha-1,4-dien-9-ol. researchgate.netmdpi.com This demonstrates a clear enzymatic precedent for C9 hydroxylation on a p-menthane ring, a reaction likely catalyzed by a P450 monooxygenase. researchgate.netmdpi.com Similarly, P450s from the mountain pine beetle have been shown to oxidize terpinolene. plos.org A generalized biosynthetic route would therefore involve the initial cyclization of GPP, followed by a P450-mediated hydroxylation at the C9 position.

Investigation of Terpene Synthases Involved

Biotransformation of p-Menthane Monoterpenoids by Microbial and Enzymatic Systems

Microorganisms and insects have developed sophisticated enzymatic systems to metabolize p-menthane monoterpenoids, often as a detoxification mechanism or to utilize them as a carbon source. frontiersin.org These biotransformation processes create a diverse array of oxygenated derivatives and provide valuable models for potential biosynthetic pathways. mdpi.comfoodb.ca

A wide range of bacteria and fungi can perform highly specific oxidations on the p-menthane skeleton. Fungi, in particular, are adept at hydroxylating various positions on the monoterpene ring and side chains. nih.gov For example, the transformation of α-terpinene by Corynespora cassiicola yields (1R,2R)-3-p-menthene-l,2-diol, a compound possessing the same p-menth-3-ene core structure as this compound. mdpi.comnih.gov The fungus Stemphylium botryosum provides a key example by transforming γ-terpinene into p-mentha-1,4-dien-9-ol and its subsequent oxidation product, p-cymen-9-ol, demonstrating targeted C9 hydroxylation. researchgate.netmdpi.com

Table 1: Examples of Fungal Biotransformation of p-Menthane Monoterpenoids

| Microorganism | Substrate | Major Product(s) | Reference(s) |

|---|---|---|---|

| Stemphylium botryosum | γ-Terpinene | p-Mentha-1,4-dien-9-ol, p-Cymen-9-ol | researchgate.netmdpi.com |

| Corynespora cassiicola DSM 62475 | α-Terpinene | (1R,2R)-p-Menth-3-ene-1,2-diol | mdpi.comnih.gov |

| Penicillium digitatum | (R)-(+)-Limonene | α-Terpineol | nih.gov |

| Aspergillus niger | (−)-Menthol | (−)-1-hydroxymenthol, (−)-8-hydroxymenthol, (−)-9-hydroxymenthol | nih.gov |

| Botrytis cinerea | Terpinolene | Metabolites indicate detoxification | frontiersin.org |

Insects that feed on plants have evolved enzymatic machinery, primarily cytochrome P450s, to detoxify ingested monoterpenes. plos.org The common cutworm, Spodoptera litura, is a well-studied example. Its larvae can hydroxylate various p-menthanes at specific positions. For instance, when fed menthol isomers, S. litura preferentially hydroxylates the C7 position. nih.govacs.org Similarly, it oxidizes the C7 methyl group of γ-terpinene and α-phellandrene to the corresponding carboxylic acids. mdpi.comacs.org While these examples show a preference for C7 oxidation, they highlight the capacity of insect enzymes to perform regio-specific hydroxylations on the p-menthane ring. mdpi.comnih.govresearchgate.net Another significant example is the mountain pine beetle, Dendroctonus ponderosae, which utilizes the P450 enzyme CYP6DJ1 to oxidize monoterpenes including terpinolene and limonene into various epoxides and alcohols. plos.org

Table 2: Examples of Insect-Mediated Biotransformation of p-Menthane Monoterpenoids

| Insect | Substrate | Major Product(s) | Reference(s) |

|---|---|---|---|

| Spodoptera litura (Common Cutworm) | γ-Terpinene | p-Mentha-1,4-dien-7-oic acid, p-Cymen-7-oic acid | mdpi.comacs.org |

| Spodoptera litura (Common Cutworm) | (R)- and (S)-Terpinen-4-ol | (R)- and (S)-p-Menth-1-ene-4,7-diol | mdpi.comnih.gov |

| Spodoptera litura (Common Cutworm) | (±)-α-Terpineol | p-Menth-1-ene-7,8-diol, 8-Hydroxy-p-menth-1-en-7-oic acid | mdpi.comnih.gov |

| Dendroctonus ponderosae (Mountain Pine Beetle) | Terpinolene, Limonene | Limonene-8,9-epoxides, Perillyl alcohol | plos.org |

The core mechanisms underlying the bioconversion of p-menthane hydrocarbons are hydroxylation and further oxidation. Hydroxylation is most frequently catalyzed by cytochrome P450 monooxygenases. scirp.orgresearchgate.net These enzymes activate molecular oxygen and insert one oxygen atom into a C-H bond on the substrate, a reaction that can be highly regio- and stereoselective. researchgate.nettandfonline.com This process can target both activated allylic positions and non-activated, saturated carbons, as seen in the C9-hydroxylation of γ-terpinene. researchgate.netmdpi.com

Once a primary alcohol, such as the 9-ol moiety, is formed, it can be a substrate for further oxidation. Alcohol dehydrogenases can oxidize the primary alcohol to an aldehyde. Subsequently, aldehyde dehydrogenases can catalyze the oxidation of the aldehyde to a carboxylic acid. mdpi.com This two-step oxidation of a primary alcohol is evident in the metabolism of γ-terpinene by Spodoptera litura, where the intermediate alcohol (4-isopropyl-1,3-cyclohexadienemethanol) is further oxidized to the final carboxylic acid product. mdpi.comnih.gov

Insect-Mediated Enzymatic Transformations

Mammalian Metabolism of Related Monoterpenes and Analogous Pathways

While direct metabolic studies on this compound are limited, a comprehensive understanding of its likely metabolic fate in mammals can be inferred by examining the biotransformation of structurally similar p-menthane monoterpenes. The mammalian body possesses a well-established enzymatic system for metabolizing foreign compounds (xenobiotics), which is generally divided into two phases. nih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

The metabolism of p-menthane monoterpenes like limonene, menthol, and terpineol has been extensively studied, revealing common metabolic pathways that are likely analogous for this compound.

Phase I Metabolism: Phase I biotransformations for monoterpenes primarily involve oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily. europa.eu These reactions include hydroxylation (addition of a hydroxyl group), oxidation of alcohol groups to aldehydes and carboxylic acids, and reduction of double bonds. nih.goveuropa.eu

For instance, the metabolism of limonene, a major constituent of citrus oils, undergoes hydroxylation at various positions. mdpi.com In studies on rats and humans, key Phase I metabolites identified include limonene-1,2-diol, limonene-8,9-diol (uroterpinol), and perillic acid, which is formed through the oxidation of a methyl group. europa.eumdpi.com Similarly, α-terpineol is metabolized in rats to p-menthane-1,2,8-triol. europa.eu The metabolism of l-menthol in rats yields metabolites such as p-menthane-3,8-diol. plos.org These examples demonstrate a consistent pattern of hydroxylation on both the ring and the isopropyl side chain of the p-menthane structure.

Phase II Metabolism: Following Phase I, the newly introduced functional groups, particularly hydroxyl and carboxyl groups, undergo conjugation in Phase II reactions. The most common conjugation reaction for monoterpene metabolites is glucuronidation, where glucuronic acid is attached to the metabolite. nih.goveuropa.eu This process significantly increases the water solubility of the compound, preparing it for urinary excretion. researchgate.net

In human studies with R-(+)-limonene, urinary metabolites were found to be the O-glucuronides of its hydroxylated derivatives. europa.eu Perillic acid and its derivatives are conjugated with glucuronic acid at the carboxyl group to form ester glucuronides. europa.eu Likewise, metabolites of menthol are primarily excreted as their glucuronide conjugates.

The table below summarizes identified Phase I and Phase II metabolites for monoterpenes structurally related to this compound.

| Parent Compound | Phase I Metabolites | Phase II Conjugates | Species |

| D-Limonene | Limonene-8,9-diol, Perillic acid, Dihydroperillic acid, Limonene-1,2-diol | Glucuronides of hydroxylated metabolites; Ester glucuronides of acid metabolites; Glycine and Taurine conjugates | Mouse, Human, Rat |

| α-Terpineol | p-Methane-1,2,8-triol | Glucuronides | Human, Rat |

| l-Menthol | p-Methane-3,8-diol, p-Menthane-3,7-diol, p-Menthane-3,9-diol | Glucuronides | Rat, Human |

This table is based on data from references europa.eumdpi.complos.orgnih.gov.

Metabolic switching, also known as "dose-response metabolism," is a phenomenon where the metabolic pathway of a xenobiotic is altered in response to the administered dose. mdpi.comresearchgate.net At low exposure levels, metabolism may proceed through a primary, high-affinity pathway. However, when the dose increases, this primary pathway can become saturated, leading to the recruitment of alternative, lower-affinity metabolic routes. mdpi.com This can result in the formation of different metabolites at higher concentrations. researchgate.net

This phenomenon has been observed in the metabolism of the monoterpene D-limonene. mdpi.comnih.gov In a mouse model, the metabolic profile of D-limonene was shown to change depending on the dietary supplementation level. mdpi.com

At lower doses (e.g., 0.1% D-limonene in feed), the primary metabolic processes are hydroxylation reactions followed by conjugation with glucuronic acid. mdpi.comnih.gov The most abundant metabolites found under these conditions were limonene-8,9-diol, perillic acid, and perillic acid-8,9-diol. mdpi.com

However, at a higher dose (e.g., 0.8% D-limonene), a metabolic switch occurs. The biotransformation shifts, with a decrease in hydroxylation reactions and an increase in hydrogenation during Phase I. mdpi.com More significantly, the Phase II conjugation process diversifies. While glucuronidation remains a key pathway, conjugation with the amino acids glycine and taurine becomes prominent. mdpi.com This indicates that at higher concentrations of limonene and its Phase I metabolites, the glucuronidation pathway becomes saturated, and alternative conjugation mechanisms are activated to facilitate clearance.

The table below illustrates the dose-dependent metabolic switching of D-limonene.

| Dose Level | Predominant Phase I Pathway | Predominant Phase II Conjugation | Key Metabolites |

| Low Dose | Hydroxylation | Glucuronic Acid | Limonene-8,9-diol, Perillic acid |

| High Dose | Hydrogenation (increased) | Glucuronic Acid, Glycine, Taurine | Shift in metabolite profile with increased glycine and taurine conjugates |

This table is based on data from reference mdpi.com.

This dose-dependent shift is a critical consideration in toxicology and pharmacology, as the different metabolites produced at varying exposure levels may possess distinct biological activities. mdpi.com

Vi. Stereochemical Investigations and Conformational Dynamics

Determination of Absolute and Relative Stereochemistry

Establishing the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental in chemical analysis. For chiral molecules like p-Menth-3-en-9-ol, this involves determining the configuration at each stereocenter (absolute stereochemistry) and the stereochemical relationship between different stereocenters within the molecule (relative stereochemistry).

Chiroptical methods are essential for determining the enantiomeric purity of a chiral compound. These techniques rely on the differential interaction of enantiomers with polarized light. uit.no The optical purity of a sample is a measure of the excess of one enantiomer over the other and is often expressed as enantiomeric excess (ee). researchgate.netiranchembook.ir

Key methods for assessing optical purity include:

Polarimetry : This classic method measures the optical rotation of a sample, which is the angle by which the plane of polarized light is rotated. The observed specific rotation is compared to the known maximum rotation of the pure enantiomer to calculate optical purity. iranchembook.ir

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the difference in absorption of left and right circularly polarized light. unibs.it It is a powerful tool for analyzing chiral molecules. High-performance liquid chromatography (HPLC) systems equipped with CD detectors are highly effective for separating enantiomers on a chiral column and quantifying their respective amounts to determine enantiomeric excess. researchgate.net

Raman Optical Activity (ROA) : ROA is a vibrational optical activity technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. chimia.ch Coupled with computational methods, ROA can be a reliable tool for determining absolute configurations. chimia.ch

Chiral gas chromatography (GC) is also a vital technique. For instance, in the synthesis of a related p-menthane derivative, trans-p-menth-3-ene-1,2,8-triol, chiral GC analysis was used to determine an enantiomeric excess of 99.5%. tandfonline.com

Table 1: Chiroptical Methods for Enantiomeric Purity Analysis

| Method | Principle | Application |

|---|---|---|

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. iranchembook.ir | Determination of optical purity when the specific rotation of the pure enantiomer is known. iranchembook.ir |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. unibs.it | Used as a detector for chiral HPLC to quantify enantiomeric excess. researchgate.net |

| Raman Optical Activity (ROA) | Measures the intensity difference in Raman scattering using circularly polarized light. chimia.ch | Determination of absolute configuration and solution-state structure. chimia.ch |

| Chiral Chromatography (HPLC/GC) | Separates enantiomers based on their differential interactions with a chiral stationary phase. researchgate.nettandfonline.com | Quantification of enantiomeric ratios to determine enantiomeric excess. researchgate.nettandfonline.com |

When the absolute configuration of a chiral molecule cannot be determined directly, stereoselective derivatization provides a robust alternative. This strategy involves reacting the mixture of enantiomers with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. d-nb.info Unlike enantiomers, diastereomers have distinct physical properties and can be separated and distinguished by standard analytical techniques like NMR spectroscopy or chromatography. d-nb.info

Common derivatization strategies applicable to alcohols like this compound include:

Mosher Ester Analysis : Reaction with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride forms diastereomeric esters. The absolute configuration of the alcohol can then be deduced by analyzing the differences in the ¹H-NMR chemical shifts of the protons near the newly formed chiral center. researchgate.net

X-ray Crystallography of Derivatives : A definitive method for determining absolute stereochemistry is single-crystal X-ray analysis. rsc.org Since the alcohol itself may not form suitable crystals, it can be derivatized with a reagent containing a heavy atom, such as a p-iodobenzoate group. This was successfully used to determine the absolute stereochemistry of (+)-4R,8R-p-menth-1-en-9-ol. rsc.org

Table 2: Methods for Stereochemical Assignment via Derivatization

| Derivatizing Agent | Resulting Product | Analytical Method | Purpose |

|---|---|---|---|

| (R)- or (S)-MTPA-Cl (Mosher's Acid Chloride) | Diastereomeric Mosher esters. researchgate.net | ¹H-NMR Spectroscopy | Assigns absolute configuration based on chemical shift differences. researchgate.net |

| p-Iodobenzoic Acid | Diastereomeric p-iodobenzoate esters. rsc.org | Single-Crystal X-ray Crystallography | Provides unambiguous determination of absolute stereochemistry. rsc.org |

Chiroptical Methods for Optical Purity Assessment

Conformational Analysis of this compound and its Diastereomers

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational flexibility and preferences of molecules over time. researchgate.net For complex molecules like p-menthane derivatives, MD simulations require a carefully tuned and validated force field, such as the OPLS-AA (Optimized Potentials for Liquid Simulations), to accurately reproduce the molecule's physical properties. researchgate.net

A computational study on the conformational preferences of p-menthan-3,9-diols, which are structurally similar to this compound, revealed a strong dependence of the molecule's conformation on its specific stereochemistry. researchgate.net MD simulations can map the potential energy surface of the molecule, identifying the most populated and energetically favorable conformations of the cyclohexene ring and its side chains.

Table 3: Representative Conformational Parameters for Cyclohexene Derivatives

| Conformer Type | Relative Stability | Key Feature |

|---|---|---|

| Half-Chair | Highest | Generally the most stable conformation for a cyclohexene ring. |

| Boat | Low | Higher energy due to torsional strain and steric interactions. |

| Twist-Boat | Intermediate | Often an intermediate in the interconversion between other forms. |

Note: This table provides a generalized view; specific energies depend on the substitution pattern and environment.

Research on p-menthan-3,9-diols using MD simulations explicitly demonstrated this solvent effect by comparing the conformational dynamics in aqueous (polar) and chloroform (less polar) solutions. researchgate.net

In polar solvents like water, conformations that expose polar groups (like the -OH of this compound) to the solvent for hydrogen bonding are favored. researchgate.netsolubilityofthings.com

This highlights that the description of a molecule's conformation is incomplete without specifying the solvent environment.

The dynamic behavior of the cyclohexane ring and the orientation of its substituents are governed by a delicate balance of intramolecular interactions. For this compound, these interactions include:

Steric Hindrance : Repulsive interactions between bulky groups favor conformations where these groups are positioned further apart, such as in an equatorial rather than an axial position on a chair-like conformer.

Intramolecular Hydrogen Bonding : The hydroxyl group in the side chain can form a hydrogen bond with the oxygen atom or the pi-system of the double bond within the ring. Computational studies on related p-menthan-3,9-diols have shown that the formation of an intramolecular hydrogen bond can be a dominant factor, stabilizing otherwise unusual conformations of the cyclohexane ring, such as a twist-boat form. researchgate.net

These internal forces are highly dependent on the specific diastereomer being studied, as the relative positions of the interacting groups change. The presence of a stabilizing intramolecular hydrogen bond can significantly alter the conformational landscape, locking the ring into a less common shape. researchgate.net

Table 4: Key Intramolecular Interactions and Their Conformational Effects

| Interaction | Description | Potential Effect on Conformation |

|---|---|---|

| Intramolecular H-Bond | Hydrogen bond between the side-chain -OH and another acceptor site on the molecule. | Can stabilize non-chair conformations (e.g., twist-boat) and restrict side-chain rotation. researchgate.net |

| Steric Strain | Repulsive forces between bulky substituents (e.g., isopropyl group). | Favors conformations where large groups occupy less hindered (e.g., equatorial) positions. |

| Torsional Strain | Strain due to eclipsing bonds. | Influences the puckering of the cyclohexene ring to minimize these interactions. |

Q & A

Q. What are the established analytical techniques for characterizing p-Menth-3-en-9-ol in experimental settings?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. For reproducibility, ensure calibration with certified reference materials and report retention indices (GC-MS) or chemical shifts (NMR) using IUPAC guidelines . Quantification via high-performance liquid chromatography (HPLC) requires validation of parameters (e.g., column type, mobile phase) against peer-reviewed protocols .

Q. How can researchers design a controlled study to investigate the stability of this compound under varying environmental conditions?

Methodological Answer: Apply the PICOT framework:

- P (Population): Pure this compound samples.

- I (Intervention): Exposure to temperature (25–60°C), humidity (30–90% RH), and UV light.

- C (Comparison): Control samples stored in inert atmospheres.

- O (Outcome): Degradation kinetics measured via spectrophotometry.

- T (Time): Weekly assessments over 8 weeks. Use factorial design to isolate variables and ANOVA for statistical analysis .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Methodological Answer: Follow stereoselective synthesis protocols from peer-reviewed journals, emphasizing catalyst selection (e.g., chiral catalysts for enantiomeric purity) and reaction monitoring via thin-layer chromatography (TLC). Document yields, purity (>95% by GC), and spectral data for reproducibility .

Advanced Research Questions

Q. How can contradictory findings in the bioactivity of this compound across studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., assay variability, sample purity). Replicate key studies under standardized conditions, employing blinding and independent validation. Use mixed-effects models to account for inter-study variability .

Q. What methodologies are recommended for investigating the compound’s interaction with biological membranes?

Methodological Answer: Utilize molecular dynamics simulations (e.g., GROMACS) paired with experimental techniques like fluorescence anisotropy. Validate computational models with experimental partition coefficients (log P) and compare with in vitro membrane permeability assays (e.g., PAMPA) .

Q. How can researchers design a study to explore novel catalytic applications of this compound in asymmetric synthesis?

Methodological Answer: Apply the PEO framework:

Q. What strategies ensure ethical data sharing and reproducibility in studies involving this compound?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/GC-MS spectra via repositories (e.g., Zenodo) and provide detailed synthetic protocols in supplementary materials. Use platforms like GitLab for version control of computational data .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze dose-response relationships for this compound in toxicity studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² and residual plots. Address outliers using Grubbs’ test .

Q. What frameworks guide the integration of qualitative and quantitative data in mixed-methods studies on this compound?

Methodological Answer: Use a convergent parallel design:

- Quantitative : Measure physicochemical properties (e.g., solubility, log P).

- Qualitative : Thematic analysis of expert interviews on synthesis challenges. Triangulate findings using joint displays and assess consistency via Cohen’s kappa .

Literature Review and Knowledge Gaps

Q. How can systematic reviews identify underexplored applications of this compound in green chemistry?

Methodological Answer: Conduct a scoping review using databases (Scopus, Web of Science) with keywords: “this compound” AND (“catalysis” OR “sustainability”). Map trends via VOSviewer and highlight gaps using PRISMA-ScR checklist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.